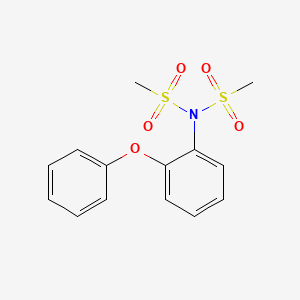

N,N-Dimesyl-2-phenoxyaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Dimesyl-2-phenoxyaniline (DMP) is an aromatic amine compound that has been used in a variety of scientific research applications. It is a versatile compound that has a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Organic Electronics and Thin Film Transistors

Field:

Organic electronics and semiconductor materials.

Summary:

N,N-Dimesyl-2-phenoxyaniline has been investigated for its use in organic thin film transistors (OTFTs). Initially, poorly conducting PbSe nanocrystal solids (quantum dot arrays or superlattices) can be chemically “activated” to fabricate n- and p-channel field-effect transistors. These transistors exhibit electron and hole mobilities of 0.9 and 0.2 square centimeters per volt-second, respectively. Additionally, they demonstrate current modulations of about 10^3 to 10^4 and current density approaching 3 × 10^4 amperes per square centimeter. The chemical treatments engineer the interparticle spacing, electronic coupling, and doping while passivating electronic traps. These nanocrystal field-effect transistors allow reversible switching between n- and p-transport, providing options for complementary metal oxide semiconductor (CMOS) circuits and enabling a range of low-cost, large-area electronic, optoelectronic, thermoelectric, and sensing applications .

Experimental Methods:

Close-packed PbSe nanocrystal films (approximately 35 nm thick) are deposited on highly doped Si wafers with a 100-nm-thick SiO₂ thermal gate oxide. Source and drain Ti/Au electrodes spaced from 0.4 mm to 40 mm apart are patterned on the SiO₂ surface before nanocrystal deposition. The charge transport properties are characterized using field-effect transistor measurements .

Results:

The activated nanocrystal field-effect transistors exhibit excellent electron and hole mobilities, allowing for efficient charge transport. The reversible switching behavior between n- and p-transport provides versatility for various electronic applications .

Anti-inflammatory Agents

Field:

Pharmacology and drug development.

Summary:

N,N-Dimesyl-2-phenoxyaniline serves as an anti-inflammatory agent that selectively inhibits COX-2 (cyclooxygenase-2) over COX-1. COX enzymes play a crucial role in inflammation and pain pathways. By preferentially targeting COX-2, this compound may have therapeutic potential in managing inflammatory conditions .

Synthesis of Phenoxy Oxazolines

Field:

Organic synthesis and medicinal chemistry.

Summary:

Researchers have synthesized a series of phenoxy oxazolines using N,N-Dimesyl-2-phenoxyaniline as a starting material. The synthetic route involves chloroacetic acid, acetone, and anhydrous potassium carbonate. The resulting phenoxy acetic acids are then subjected to microwave irradiation with ethanolamine. These substituted phenoxy oxazolines may have applications in drug discovery and other chemical processes .

Safety And Hazards

Propiedades

IUPAC Name |

N-methylsulfonyl-N-(2-phenoxyphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S2/c1-21(16,17)15(22(2,18)19)13-10-6-7-11-14(13)20-12-8-4-3-5-9-12/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTNBGDWZIVPRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=CC=C1OC2=CC=CC=C2)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimesyl-2-phenoxyaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[1,3-dioxolane-2,3-[6]thiabicyclo[3.1.0]hexane], 6,6-dioxide (9CI)](/img/no-structure.png)

![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)

![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)